Viteralone

Overview

Description

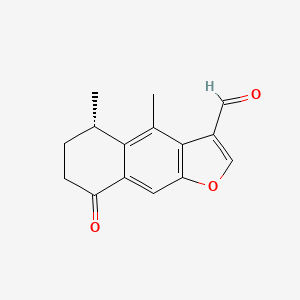

Viteralone is a natural product with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol . It is primarily used in research related to life sciences and is known for its unique structure and properties. This compound is a sesquiterpenoid compound that can be isolated from the plant Vitex negundo .

Mechanism of Action

Target of Action

Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that this compound may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.

Biochemical Pathways

Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division

Result of Action

This compound has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Biochemical Analysis

Biochemical Properties

Viteralone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its cytotoxic effects . The interactions between this compound and these biomolecules are primarily inhibitory, leading to a reduction in the activity of enzymes that promote cell growth.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways . Additionally, this compound influences gene expression by downregulating genes associated with cell survival and upregulating those involved in apoptosis. This compound also impacts cellular metabolism by inhibiting metabolic pathways that are essential for cancer cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits enzymes that are crucial for DNA replication in cancer cells, thereby preventing their proliferation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable under specific storage conditions, such as -20°C for up to two years . Its stability decreases when exposed to repeated freeze-thaw cycles. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings suggest a threshold effect, where the benefits of this compound are maximized at optimal dosages, while adverse effects occur at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. For instance, this compound inhibits enzymes involved in glycolysis, leading to a reduction in the production of ATP, the energy currency of the cell . This inhibition disrupts the metabolic flux, thereby reducing the availability of energy for cancer cell growth.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its effects . This compound has been observed to accumulate in cancer cells, leading to higher local concentrations that enhance its cytotoxic effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. This localization is essential for its role in inhibiting cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Viteralone can be synthesized through the acylation reaction between phenylacetic acid and pyridine in the presence of an appropriate catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Vitex negundo. The extraction process includes solvent extraction using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques such as high-performance liquid chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Viteralone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted this compound derivatives with various functional groups.

Scientific Research Applications

Viteralone has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its cytotoxic effects on cancer cells, particularly HL-60 cancer cells.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of new chemical entities and as a precursor in the synthesis of other compounds.

Comparison with Similar Compounds

Viteralone is unique due to its specific structure and biological activity. Similar compounds include:

Nootkatone (CAS 4674-50-4): A sesquiterpenoid with similar structural features but different biological activities.

Oxyphyllol B (CAS 226546-99-2): Another sesquiterpenoid with distinct properties.

Tessaric acid (CAS 58142-10-2): A compound with similar molecular weight but different functional groups.

Nardosinone (CAS 23720-80-1): A sesquiterpenoid with comparable chemical properties.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in scientific research.

Biological Activity

Viteralone, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a natural product with notable bioactive properties. It is primarily extracted from certain plant species known for their medicinal uses. The compound has been studied for its antioxidant, anti-inflammatory, and anticancer activities, among others.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with chronic diseases.

- Mechanism : The antioxidant effect is believed to result from this compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

- Case Study : In an in vitro study, this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential use in managing inflammatory conditions.

Anticancer Potential

This compound has been investigated for its anticancer effects. Various studies highlight its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Research Findings : In a study involving human cancer cell lines, this compound demonstrated cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating potent activity against specific cancer types.

Comparative Biological Activity Table

The mechanisms underlying the biological activities of this compound are multifaceted:

- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in inflammation and cell survival.

- Gene Expression Regulation : It affects the expression of genes related to oxidative stress response and apoptosis.

- Interaction with Cellular Components : this compound interacts with cellular membranes and proteins, altering their functions to exert therapeutic effects.

Case Study on Anticancer Activity

A notable case study involved the application of this compound in treating breast cancer cells. The study reported a significant reduction in cell viability after treatment with this compound over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study on Anti-inflammatory Effects

Another study focused on patients with rheumatoid arthritis treated with a formulation containing this compound. Results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

Properties

IUPAC Name |

(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWSYQBTROEFSB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.